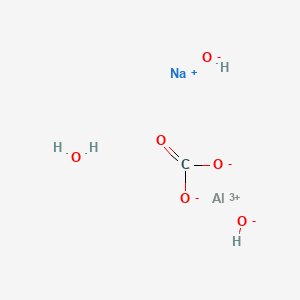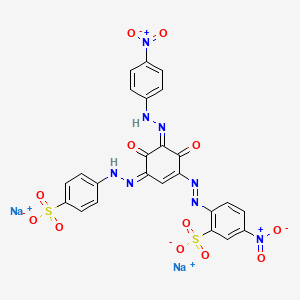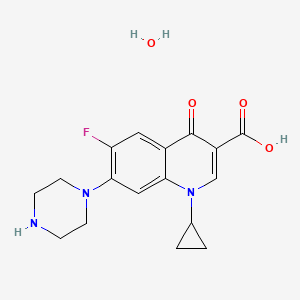
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a derivative of L-Glutamic acid, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- typically involves the esterification of L-Glutamic acid with specific reagents under controlled conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Substitution: Substitution reactions involve replacing one functional group with another, typically using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pH, and solvent choice are critical to achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets and pathways. It acts as an agonist for various glutamate receptors, influencing neurotransmission and cellular signaling. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid γ-methyl ester: A derivative of L-Glutamic acid with a methyl ester group.
L-Glutamic acid dimethyl ester hydrochloride: Another esterified form of L-Glutamic acid.
L-Glutamic acid diethyl ester hydrochloride: Similar in structure but with ethyl ester groups.
Uniqueness
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
134309-96-9 |
|---|---|
Molekularformel |
C11H19NO6 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
(2S)-2-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(17)4-5-18-6-8(11)12-7(10(15)16)2-3-9(13)14/h7-8,12,17H,2-6H2,1H3,(H,13,14)(H,15,16)/t7-,8-,11-/m0/s1 |
InChI-Schlüssel |
QZGUTSVMZVLRRN-LAEOZQHASA-N |
Isomerische SMILES |
C[C@@]1(CCOC[C@@H]1N[C@@H](CCC(=O)O)C(=O)O)O |
Kanonische SMILES |
CC1(CCOCC1NC(CCC(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


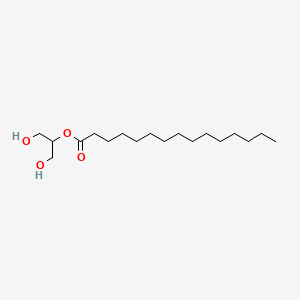

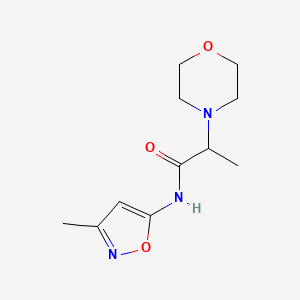

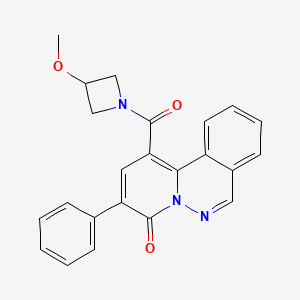




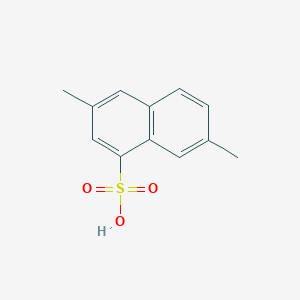
![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)
